

Rutoside Trihydrate: A Comprehensive Technical Guide on Molecular Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rutocide*

Cat. No.: B020344

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutoside trihydrate, a prominent flavonoid glycoside, has garnered significant attention within the scientific community for its multifaceted therapeutic potential. This technical guide provides an in-depth exploration of its molecular structure and key physicochemical properties. It details the signaling pathways modulated by rutoside trihydrate, underpinning its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Furthermore, this document outlines standardized experimental protocols for the identification, quantification, and in vitro activity assessment of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

Molecular Structure and Identification

Rutoside trihydrate, also known as Rutin trihydrate or Quercetin-3-rutinoside trihydrate, is the glycoside formed between the flavonol quercetin and the disaccharide rutinose, with the inclusion of three molecules of water of hydration.[\[1\]](#)[\[2\]](#)

Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate.[\[2\]](#)

Molecular Formula: C₂₇H₃₀O₁₆·3H₂O[\[1\]](#)

Molecular Weight: 664.56 g/mol [\[1\]](#)

The structure of rutoside is characterized by the flavonoid backbone of quercetin linked to a rutinose sugar moiety. This glycosylation enhances its solubility and bioavailability compared to its aglycone, quercetin.

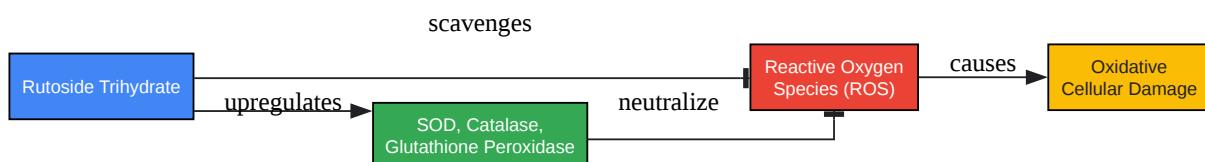
Table 1: Identification and Structural Data for Rutoside Trihydrate

Parameter	Value	Reference(s)
CAS Number	250249-75-3	[1][3]
Molecular Formula	C ₂₇ H ₃₀ O ₁₆ ·3H ₂ O	[1]
Molecular Weight	664.56 g/mol	[1]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate	[2]
Synonyms	Rutin trihydrate, Quercetin-3-rutinoside trihydrate, Vitamin P trihydrate	[1][2]
InChI	InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,1-7-,18+,20+,21-,22+,23+,26+,2-7-;;;;/m0.../s1	
SMILES	C[C@H]1--INVALID-LINK--Oc3c(=O)c4c(cc(cc4oc3-c5ccc(c(c5)O)O)O)O)O)O>C@@HO.O.O.O	[4]

Physicochemical Properties

Rutoside trihydrate presents as a yellow or greenish-yellow crystalline powder.[\[5\]](#)[\[6\]](#) Its physicochemical properties are crucial for its formulation and delivery as a therapeutic agent.

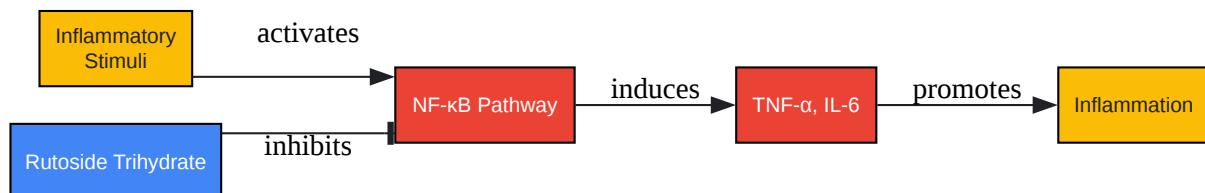
Table 2: Physicochemical Properties of Rutoside Trihydrate


Property	Value	Reference(s)
Appearance	Yellow or greenish-yellow, crystalline powder	[5] [6]
Solubility	Practically insoluble in water; Soluble in methanol; Sparingly soluble in ethanol (96%); Practically insoluble in methylene chloride; Dissolves in solutions of alkali hydroxides.	[5] [6]
Storage	Store at 2-8°C in a refrigerator, protected from light.	[3]
Water Content	7.5% to 9.5%	[7]
Sulfated Ash	Not more than 0.1%	[7]

Signaling Pathways and Mechanisms of Action

Rutoside trihydrate exerts its pharmacological effects by modulating a multitude of cellular signaling pathways. Its antioxidant and anti-inflammatory actions are central to its therapeutic benefits.

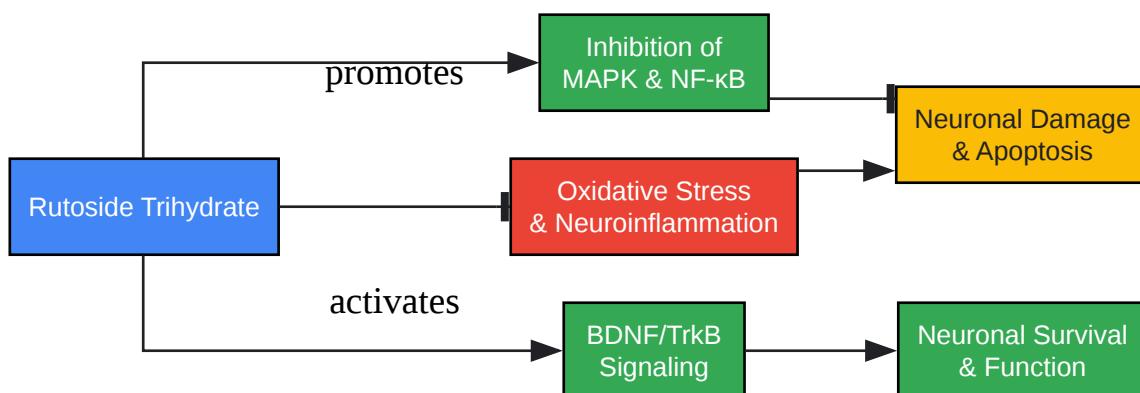
Antioxidant Activity


Rutoside trihydrate combats oxidative stress through direct and indirect mechanisms. It directly scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.[\[3\]](#)

[Click to download full resolution via product page](#)

Antioxidant mechanism of Rutoside Trihydrate.

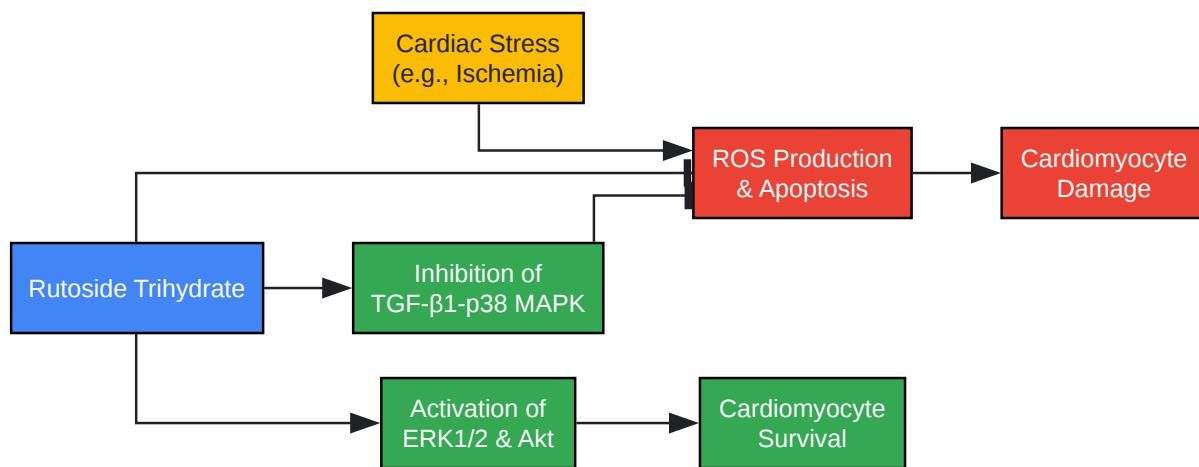
Anti-inflammatory Action


Rutoside trihydrate mitigates inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF- α and IL-6.[3] It achieves this, in part, by suppressing the activation of the NF- κ B signaling pathway, a key regulator of inflammatory gene expression.[3][8]

[Click to download full resolution via product page](#)

Anti-inflammatory signaling pathway of Rutoside Trihydrate.

Neuroprotective Effects


The neuroprotective properties of rutoside are attributed to its ability to protect neural tissue from oxidative damage and modulate key signaling pathways involved in neuronal survival and function.[1] It has been shown to regulate pathways involving BDNF, MAPK, and NF- κ B.[1]

[Click to download full resolution via product page](#)

Neuroprotective mechanisms of Rutoside Trihydrate.

Cardioprotective Effects

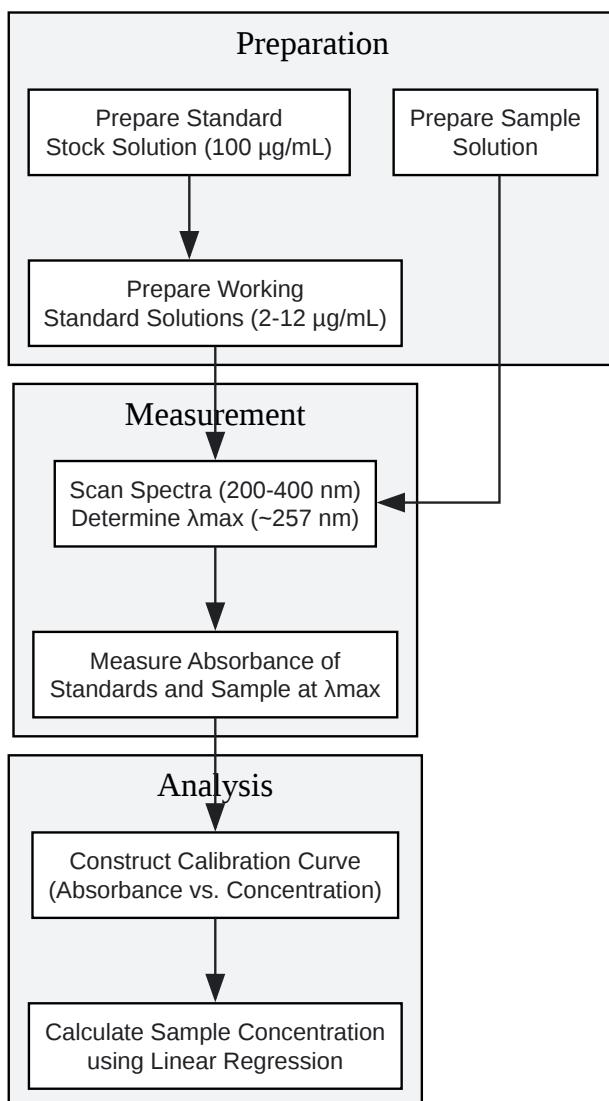
Rutoside exhibits cardioprotective activities by mitigating oxidative stress and apoptosis in cardiomyocytes.^[2] It has been shown to modulate signaling pathways such as TGF-β1-p38 MAPK and ERK1/2 and Akt.^{[2][9]}

[Click to download full resolution via product page](#)

Cardioprotective mechanisms of Rutoside Trihydrate.

Experimental Protocols

Accurate characterization and quantification of rutoside trihydrate are essential for research and quality control. The following are outlines of standard experimental protocols.


UV-Vis Spectrophotometric Analysis

This method provides a simple and rapid approach for the quantification of rutoside trihydrate.

Principle: Rutoside trihydrate absorbs light in the UV-Vis region due to its chromophoric structure. The absorbance is directly proportional to its concentration, following the Beer-Lambert law.[\[10\]](#)

Methodology:

- Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of rutoside trihydrate reference standard and dissolve it in 100 mL of methanol.[\[10\]](#)
- Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 12 µg/mL in methanol.[\[10\]](#)
- Sample Preparation: Dissolve a known weight of the sample containing rutoside trihydrate in methanol, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a concentration within the calibration range.[\[10\]](#)
- Spectrophotometric Measurement: Scan the solutions from 200-400 nm using a UV-Vis spectrophotometer with methanol as a blank. Determine the wavelength of maximum absorbance (λ_{max}), which is typically around 257 nm in methanol.[\[10\]](#)
- Quantification: Construct a calibration curve by plotting absorbance versus concentration of the working standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.[\[10\]](#)

[Click to download full resolution via product page](#)

Workflow for UV-Vis Spectrophotometric Analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for the separation and quantification of rutoside trihydrate.

Principle: Reversed-phase HPLC separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Methodology:

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous acidic solution (e.g., 0.1% acetic acid or phosphoric acid).
- Detection: UV detection at a wavelength of maximum absorbance, such as 257 nm or 356 nm.[\[11\]](#)
- Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is used to determine its concentration.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.

Methodology:

- Reagents: DPPH solution (0.1 mM in methanol), rutoside trihydrate solutions of varying concentrations, and a standard antioxidant (e.g., ascorbic acid).[\[12\]](#)
- Procedure: In a 96-well microplate, add the rutoside trihydrate or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.[\[12\]](#)
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[12\]](#)
- Measurement: Measure the absorbance at 517 nm using a microplate reader.[\[12\]](#)

- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[12]

Conclusion

Rutoside trihydrate is a natural compound with a well-defined molecular structure and a range of beneficial physicochemical and pharmacological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make it a promising candidate for the development of new therapeutics for a variety of diseases. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable investigation of rutoside trihydrate in a research and development setting. Further exploration of its mechanisms of action and clinical efficacy is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin Protects against Pirarubicin-Induced Cardiotoxicity through TGF-β1-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Rutin Pharmacological Action (Review) | Semantic Scholar [semanticscholar.org]

- 7. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rutin inhibits coronary heart disease through ERK1/2 and Akt signaling in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [thaiscience.info](#) [thaiscience.info]
- 12. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Rutoside Trihydrate: A Comprehensive Technical Guide on Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020344#rutoside-trihydrate-molecular-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com